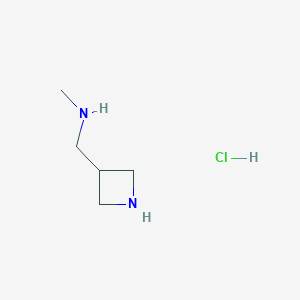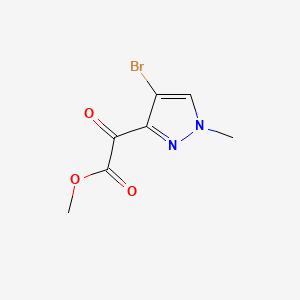
(2-Cyclohexylethyl)(pivaloyloxy)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexylethyl)(pivaloyloxy)zinc is an organozinc compound with the molecular formula C13H24O2Zn. It is used in various chemical reactions and research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylethyl)(pivaloyloxy)zinc typically involves the reaction of cyclohexylethyl halide with zinc pivalate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclohexylethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler zinc compounds.
Substitution: The pivaloyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of organozinc compounds with different functional groups .
Aplicaciones Científicas De Investigación
(2-Cyclohexylethyl)(pivaloyloxy)zinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Cyclohexylethyl)(pivaloyloxy)zinc involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to interact with different substrates and reagents, making it a versatile tool in chemical research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2-Cyclohexylethyl)(pivaloyloxy)zinc include:
- Zinc pivalate
- Cyclohexylethyl zinc bromide
- Cyclohexylethyl zinc chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the cyclohexylethyl and pivaloyloxy groups, which confer unique reactivity and stability. This makes it particularly useful in certain chemical reactions and research applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H25O2Zn- |
|---|---|
Peso molecular |
278.7 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoic acid;ethylcyclohexane;zinc |
InChI |
InChI=1S/C8H15.C5H10O2.Zn/c1-2-8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h8H,1-7H2;1-3H3,(H,6,7);/q-1;; |
Clave InChI |
KIFLLKPPDJQARM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)O.[CH2-]CC1CCCCC1.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


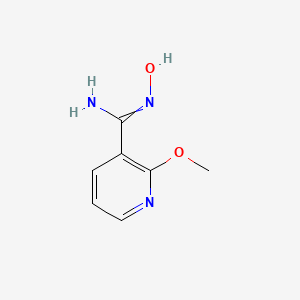
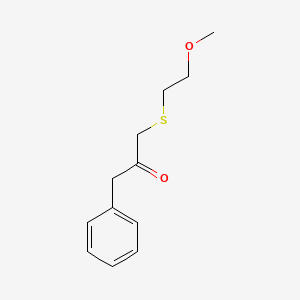
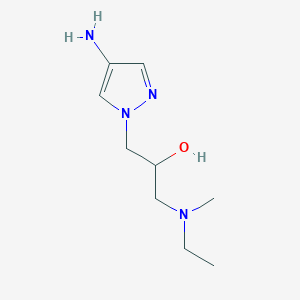
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)

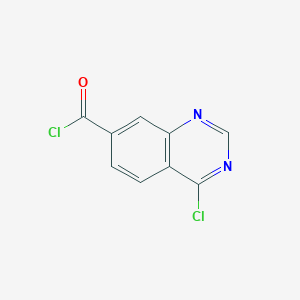
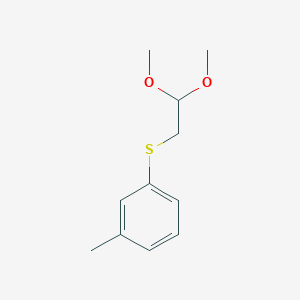
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
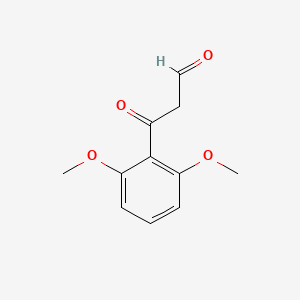
![6,6',6'',6'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayl)tetrakis(2-naphthoic acid)](/img/structure/B13646831.png)

